Bienvenue dans la boutique en ligne BenchChem!

4-(2-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

GABAA receptor positive allosteric modulator electrophysiology

4-(2-Fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1396815-83-0), also designated XR7009, is a synthetic fluorinated 1,4-benzoxazepin-3-one derivative that acts as a positive allosteric modulator (PAM) at the benzodiazepine site of the γ-aminobutyric acid type A (GABAA) receptor. Unlike classical 1,4-benzodiazepines, XR7009 possesses a distinct benzoxazepine scaffold lacking structural resemblance to diazepam or flurazepam, yet it potently displaces [³H]flunitrazepam binding and enhances GABA-evoked currents in recombinant and native neuronal systems.

Molecular Formula C17H16FNO3
Molecular Weight 301.317
CAS No. 1396815-83-0
Cat. No. B2652809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
CAS1396815-83-0
Molecular FormulaC17H16FNO3
Molecular Weight301.317
Structural Identifiers
SMILESCC1C(=O)N(CC2=C(O1)C(=CC=C2)OC)C3=CC=CC=C3F
InChIInChI=1S/C17H16FNO3/c1-11-17(20)19(14-8-4-3-7-13(14)18)10-12-6-5-9-15(21-2)16(12)22-11/h3-9,11H,10H2,1-2H3
InChIKeyYRSPLVMWVJBOLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1396815-83-0): Procurement-Relevant Identity and Core Pharmacology


4-(2-Fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1396815-83-0), also designated XR7009, is a synthetic fluorinated 1,4-benzoxazepin-3-one derivative that acts as a positive allosteric modulator (PAM) at the benzodiazepine site of the γ-aminobutyric acid type A (GABAA) receptor [1]. Unlike classical 1,4-benzodiazepines, XR7009 possesses a distinct benzoxazepine scaffold lacking structural resemblance to diazepam or flurazepam, yet it potently displaces [³H]flunitrazepam binding and enhances GABA-evoked currents in recombinant and native neuronal systems [1][2]. The compound demonstrates no intrinsic agonist activity and its effects are blocked by the benzodiazepine antagonist flumazenil, confirming a canonical benzodiazepine-site mechanism [1].

Why Generic 1,4-Benzodiazepines Cannot Replace 4-(2-Fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in GABAA Receptor Research


Although classical 1,4-benzodiazepines such as diazepam and flurazepam also target the GABAA receptor benzodiazepine site, they exhibit distinct subunit selectivity and efficacy profiles compared to the benzoxazepine scaffold of XR7009. XR7009 displays markedly higher potency in potentiating GABA responses (EC₅₀ 0.02 µM versus 0.03 µM for diazepam and 0.17 µM for flurazepam) and demonstrates preferential activity at α1-containing receptors while being completely inactive at α6-containing receptors [1]. This differential selectivity pattern—combined with its novel chemotype—means that substituting XR7009 with a generic benzodiazepine will introduce confounding pharmacological variables in experiments requiring specific GABAA receptor subtype engagement [1].

Head-to-Head Quantitative Differentiation of 4-(2-Fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (XR7009) Versus Comparators


Superior Potency in Enhancing GABA Response: XR7009 vs. Diazepam, Flurazepam, and Xenovulene A

In Xenopus oocytes expressing recombinant α1β1γ2S GABAA receptors, XR7009 was the most potent compound tested for enhancing the 10 µM GABA response. Its EC₅₀ of 0.02 µM represents a 1.5-fold improvement over diazepam (0.03 µM), a 2.5-fold improvement over Xenovulene A (0.05 µM), and an 8.5-fold improvement over flurazepam (0.17 µM) [1].

GABAA receptor positive allosteric modulator electrophysiology

Higher Affinity for the Benzodiazepine Binding Site: [³H]Flunitrazepam Displacement

In rat forebrain membranes, XR7009 inhibited [³H]flunitrazepam binding with biphasic Ki values of 1.7 nM and 42 nM, compared to Xenovulene A which showed Ki values of 7 nM and 192 nM [1]. The high-affinity component of XR7009 is approximately 4-fold more potent than that of Xenovulene A.

radioligand binding benzodiazepine site Ki determination

GABA EC₅₀ Leftward Shift: XR7009 vs. Xenovulene A

At 1 µM, XR7009 reduced the GABA EC₅₀ from 10.9 µM (control) to 2.7 µM, a 4.0-fold leftward shift, whereas Xenovulene A reduced the GABA EC₅₀ to 5.1 µM, a 2.1-fold shift [1]. This indicates that XR7009 produces a greater sensitization of the receptor to its endogenous agonist.

GABA shift allosteric modulation efficacy

Defined Subunit Selectivity Profile: α1 Preference and α6 Exclusion

XR7009 exhibited clear subunit selectivity: α3β1γ2S receptors were less sensitive compared to α1-containing receptors, and α6β1γ2S receptors were completely insensitive [1]. This contrasts with classical benzodiazepines like diazepam, which typically show broader subunit sensitivity (e.g., activity at α1, α2, α3, and α5-containing receptors) [1][2].

receptor subtype selectivity α1β1γ2S α6 subunit

Absence of Intrinsic Agonist Activity: A Clean Allosteric Modulator Profile

At concentrations up to 1 µM, XR7009 demonstrated no intrinsic agonist activity at recombinant α1β1γ2S receptors when applied alone (without GABA), yet significantly potentiated GABA-induced currents [1]. This clean allosteric modulator profile is critical for experiments where direct receptor activation would confound interpretation.

intrinsic activity allosteric modulator GABA dependence

Optimal Application Scenarios for 4-(2-Fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (XR7009) Based on Quantitative Evidence


High-Sensitivity Electrophysiology Assays Requiring Maximal GABA Potentiation at Low Concentrations

For patch-clamp or two-electrode voltage clamp studies of recombinant α1β1γ2S GABAA receptors, XR7009's EC₅₀ of 0.02 µM and 4-fold GABA EC₅₀ leftward shift provide a wider experimental window than diazepam or flurazepam, enabling robust signal detection while minimizing solvent (e.g., DMSO) exposure that can alter membrane properties [1].

Pharmacological Isolation of α1-Containing GABAA Receptor Subtypes

Researchers studying α1-mediated synaptic inhibition can use XR7009 as a selective pharmacological tool because it spares α6-containing receptors and exhibits reduced sensitivity at α3-containing receptors, unlike pan-benzodiazepine agonists such as diazepam [1][2].

Radioligand Binding Assays with Superior Signal-to-Noise Ratio

With a high-affinity Ki of 1.7 nM at the benzodiazepine site, XR7009 can be used as a cold competitor in [³H]flunitrazepam displacement assays at lower concentrations than Xenovulene A (Ki 7 nM), reducing non-specific binding and improving assay precision [1].

Allosteric Modulator Reference Standard Without Intrinsic Agonist Confound

For screening campaigns or mechanistic studies where a pure positive allosteric modulator (PAM) is required, XR7009's demonstrated lack of intrinsic agonist activity at 1 µM ensures that observed effects are solely GABA-dependent, simplifying hit validation and SAR interpretation [1].

Quote Request

Request a Quote for 4-(2-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.